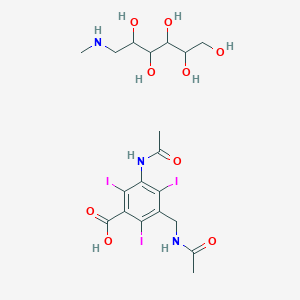
Conraxin H; Iodamide 300; Iodamide methylglucamine; Meglumine iodamide; Renovue 65
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodamide meglumine is a water-soluble radiographic contrast medium used primarily in medical imaging. It is particularly effective in visualizing the gallbladder and biliary ducts during procedures such as cholangiography and cholecystography . This compound is known for its high iodine content, which enhances its ability to block X-rays and produce clear images of internal structures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iodamide meglumine involves the iodination of benzoic acid derivatives. The process typically includes the following steps:
Iodination: Benzoic acid derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated benzoic acid is then reacted with an amine to form the amide.
Meglumine Addition: The final step involves the addition of meglumine to the iodinated amide to form iodamide meglumine.
Industrial Production Methods
Industrial production of iodamide meglumine follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Iodamide meglumine undergoes several types of chemical reactions, including:
Oxidation: The iodine atoms in the compound can be oxidized under certain conditions.
Reduction: The compound can also undergo reduction, particularly in the presence of reducing agents.
Substitution: Iodamide meglumine can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide and silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce deiodinated compounds .
科学的研究の応用
Iodamide meglumine has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques.
Biology: Helps in visualizing biological structures and processes.
Medicine: Primarily used in diagnostic imaging to visualize the gallbladder and biliary ducts.
Industry: Employed in the development of new imaging agents and techniques
作用機序
The primary mechanism of action of iodamide meglumine involves its ability to block X-rays. The high iodine content in the compound absorbs X-rays, allowing for the clear delineation of body structures containing iodine. This property makes it particularly useful in medical imaging . The compound is primarily excreted through the hepato-biliary system, concentrating in bile and allowing for the visualization of the gallbladder and biliary ducts .
類似化合物との比較
Similar Compounds
Iodipamide: Another iodinated contrast agent used in similar imaging procedures.
Diatrizoic Acid: Commonly used in radiographic examinations of the airways.
Iothalamate Meglumine: Used in various diagnostic imaging procedures.
Uniqueness
Iodamide meglumine is unique due to its high iodine content and its specific application in visualizing the gallbladder and biliary ducts. Its ability to provide clear and detailed images makes it a valuable tool in diagnostic imaging .
特性
分子式 |
C19H28I3N3O9 |
|---|---|
分子量 |
823.2 g/mol |
IUPAC名 |
3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3 |
InChIキー |
UYIPQECISAQMIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)
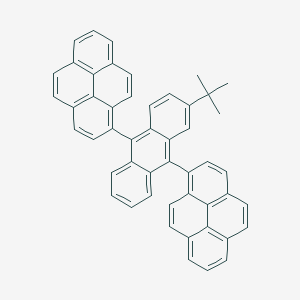
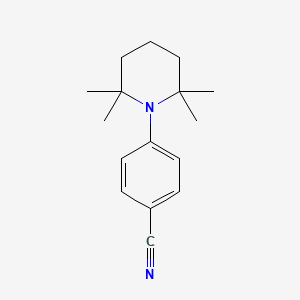

![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
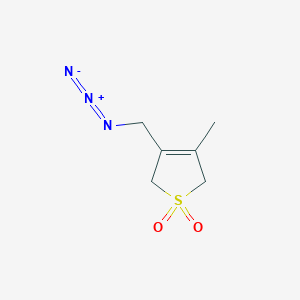
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
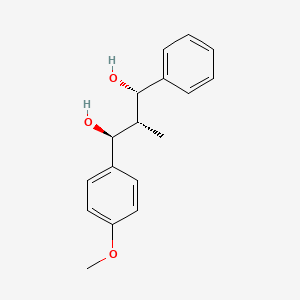
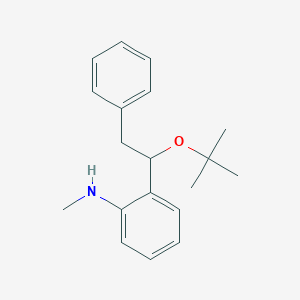
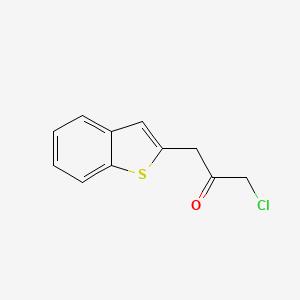
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

